molecular formula C12H11NO3S2 B187281 (5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 6326-74-5

(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B187281
CAS RN: 6326-74-5
M. Wt: 281.4 g/mol
InChI Key: XVAIHVYMCLRIOV-POHAHGRESA-N
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Description

“(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is a complex chemical compound used in diverse scientific research applications due to its unique molecular structure and chemical properties. It has a molecular weight of 281.36 g/mol .


Molecular Structure Analysis

The molecular formula of this compound is C12H11NO3S2 . The InChI code is 1S/C12H11NO3S2/c1-15-8-4-3-7 (5-9 (8)16-2)6-10-11 (14)13-12 (17)18-10/h3-6H,1-2H3, (H,13,14,17)/b10-6+ . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms in the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties may be available from the manufacturer or in specialized chemical databases.

Scientific Research Applications

Liquid Crystal Research

Thiazole derivatives, such as those explored by Henderson and Imrie (2011), are known for their transitional properties in liquid crystal dimers, exhibiting phases like the twist-bend nematic phase. This showcases their potential in advanced materials science, particularly in the development of new liquid crystal displays and optical devices (Henderson & Imrie, 2011).

Photosensitive Protecting Groups

Compounds with methoxy groups, similar to the one , have been applied in synthetic chemistry as photosensitive protecting groups. Their ability to be cleaved by light makes them useful in the controlled release of other functional groups during chemical synthesis, highlighting their significance in developing novel synthetic methodologies (Amit, Zehavi, & Patchornik, 1974).

Therapeutic Potential

Thiazole derivatives have been extensively researched for their therapeutic potential, including antioxidant, analgesic, anti-inflammatory, and antimicrobial properties. The broad spectrum of biological activities associated with thiazole derivatives makes them valuable scaffolds in pharmaceutical research for the development of new drugs with fewer side effects (Leoni et al., 2014).

Antioxidant Activity

The antioxidant properties of thiazole derivatives, as discussed in various studies, indicate their potential application in combating oxidative stress-related diseases. Their capacity to act as radical scavengers can be leveraged in the development of new antioxidant therapies (Munteanu & Apetrei, 2021).

Antimicrobial Activity

Thiazole derivatives have shown significant antibacterial activity against various bacteria and pathogens. Their unique properties make them an important class of compounds for developing new antibacterial agents to address the growing issue of antibiotic resistance (Mohanty et al., 2021).

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Always refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Compounds with similar structures have been shown to induce anti-cancer activity through microtubule stabilization and activation of reactive oxygen species . This suggests that (5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one may interact with its targets in a similar manner.

Biochemical Pathways

Based on the mode of action of similar compounds, it is possible that this compound affects pathways related to cell cycle progression and apoptosis

Result of Action

Similar compounds have been shown to induce cell death in cancer cells . This suggests that (5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one may have similar effects.

properties

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-15-8-4-3-7(5-9(8)16-2)6-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAIHVYMCLRIOV-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

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